molecular formula C28H28N2O2 B5961845 N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-oxo-1,2-dihydroindene-1-carboxamide

N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-oxo-1,2-dihydroindene-1-carboxamide

Cat. No.: B5961845
M. Wt: 424.5 g/mol
InChI Key: VDEPZCSLMSPWNI-UHFFFAOYSA-N
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Description

N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-oxo-1,2-dihydroindene-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an indene moiety and a benzyl(methyl)amino group. It is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-oxo-1,2-dihydroindene-1-carboxamide typically involves multiple steps. One common method starts with the reaction of benzyl chloride with methylamine to form benzyl(methyl)amine. This intermediate is then reacted with 1,3-dihydroindene-2-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as toluene and catalysts like tetrabutylammonium iodide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-oxo-1,2-dihydroindene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-oxo-1,2-dihydroindene-1-carboxamide has several scientific research applications:

Mechanism of Action

The exact mechanism of action of N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-oxo-1,2-dihydroindene-1-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The compound may exhibit cholinergic properties, potentiating dopamine while partially inhibiting serotonin . Further research is needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-oxo-1,2-dihydroindene-1-carboxamide include:

Uniqueness

What sets this compound apart is its unique structure, which combines an indene moiety with a benzyl(methyl)amino group. This structural uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-oxo-1,2-dihydroindene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O2/c1-30(18-20-9-3-2-4-10-20)28(16-21-11-5-6-12-22(21)17-28)19-29-27(32)25-15-26(31)24-14-8-7-13-23(24)25/h2-14,25H,15-19H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEPZCSLMSPWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2(CC3=CC=CC=C3C2)CNC(=O)C4CC(=O)C5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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